Molybdate ion Mo-99

Catalog No.
S11221767
CAS No.
72826-31-4
M.F
MoO4-2
M. Wt
162.905 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molybdate ion Mo-99

CAS Number

72826-31-4

Product Name

Molybdate ion Mo-99

IUPAC Name

dioxido(dioxo)(99Mo)molybdenum-99

Molecular Formula

MoO4-2

Molecular Weight

162.905 g/mol

InChI

InChI=1S/Mo.4O/q;;;2*-1/i1+3;;;;

InChI Key

MEFBJEMVZONFCJ-GNPPXRDPSA-N

Canonical SMILES

[O-][Mo](=O)(=O)[O-]

Isomeric SMILES

[O-][99Mo](=O)(=O)[O-]

Molybdate ion Mo-99, represented chemically as MoO42\text{MoO}_4^{2-}, is a compound containing molybdenum in its highest oxidation state of +6. It is primarily significant in nuclear medicine due to its role as a precursor for technetium-99m, the most widely used radioisotope in diagnostic imaging. Molybdate ions can form various oxyanions, and their structures range from simple tetrahedral forms to complex polymeric structures. The unique properties of molybdate ions allow them to participate in diverse

, particularly in aqueous solutions. A notable reaction involves the formation of sodium molybdate from molybdenum trioxide when dissolved in an alkaline solution:

MoO3+2NaOHNa2MoO4+H2O\text{MoO}_3+2\text{NaOH}\rightarrow \text{Na}_2\text{MoO}_4+\text{H}_2\text{O}

As the pH decreases, condensation reactions occur, leading to the formation of larger molybdate structures such as hexamolybdate and heptamolybdate. The general behavior of molybdates differs from other group 6 elements, allowing for a variety of structural forms and coordination geometries .

The primary method for synthesizing molybdate ion Mo-99 involves the irradiation of uranium-235 targets in nuclear reactors. This process generates molybdenum-99 through fission reactions:

U 235+nMo 99+fission products\text{U 235}+n\rightarrow \text{Mo 99}+\text{fission products}

After irradiation, the targets undergo chemical processing to recover molybdenum-99. This involves dissolving the irradiated uranium target and separating molybdenum-99 from other fission products using ion exchange methods. The recovered molybdenum-99 can then be converted into sodium molybdate for further use in generating technetium-99m .

Studies on the interactions of molybdate ions with biological systems have shown that they can influence enzyme activity and metal ion homeostasis within organisms. Molybdate can inhibit certain enzymes by mimicking substrates or disrupting metal binding sites. Additionally, research indicates that molybdate may affect cellular signaling pathways and oxidative stress responses .

Molybdate ion Mo-99 has several similar compounds within the category of metal oxyanions. Here are some notable comparisons:

CompoundFormulaKey Features
TungstateWO42\text{WO}_4^{2-}Similar structure to molybdates; used in catalysts
ChromateCrO42\text{CrO}_4^{2-}Forms tetrahedral structures; less versatile than molybdates
VanadateVO43\text{VO}_4^{3-}Exhibits similar coordination chemistry; used in biochemical applications
PhosphatePO43\text{PO}_4^{3-}Essential for biological systems; different oxidation states

Uniqueness of Molybdate Ion Mo-99

Molybdate ions are unique due to their ability to form a wide variety of structural forms, ranging from simple tetrahedral anions to complex polyoxometalates. Their role as a precursor for technetium-99m sets them apart from other similar compounds, making them indispensable in medical applications. Additionally, their distinct chemical behavior allows them to participate in various catalytic processes that are not typical for other oxyanions .

Nuclear Reactor-Based Production via Uranium-235 Fission

Nuclear reactor-based production represents the dominant methodology for molybdenum-99 generation worldwide, utilizing the fission of uranium-235 to produce this critical medical isotope [1]. When uranium-235 undergoes thermal neutron-induced fission, molybdenum-99 is produced with a consistent yield of approximately 6.1 percent of all fission products [2] [15]. The thermal neutron fission cross-section of uranium-235 measures 585 barns, resulting in an effective molybdenum-99 production cross-section of approximately 35.7 barns [15].

The fission process occurs when thermal neutrons interact with uranium-235 nuclei, causing them to split into lighter isotopes including molybdenum-99 [1]. Research reactors specifically designed for isotope production typically operate at power levels ranging from 250 kilowatts to 2 megawatts, generating thermal neutron fluxes between 10¹³ and 10¹⁵ neutrons per square centimeter per second [2] [4]. These facilities utilize specialized irradiation positions within the reactor core to maximize neutron exposure to uranium targets [2].

Production ParameterSpecificationPerformance Metrics
Fission Yield6.1%Consistent across all enrichment levels
Thermal Neutron Cross Section585 barnsStandard for Uranium-235
Production Cross Section35.7 barnsEffective Mo-99 generation
Neutron Flux Range10¹³-10¹⁵ n/cm²·sReactor-dependent optimization
Irradiation Period5-7 daysStandard production cycle

Highly Enriched Uranium versus Low-Enriched Uranium Targets

Highly enriched uranium targets contain uranium-235 concentrations of 93 percent or greater, representing the traditional approach for molybdenum-99 production [3] [17]. These targets generate molybdenum-99 with exceptionally high specific activity, typically exceeding 1000 gigabecquerels per gram of molybdenum [17]. The Australian Nuclear Science and Technology Organisation reported that molybdenum-99 produced from highly enriched uranium targets maintained superior quality characteristics compared to alternative enrichment levels [17].

Low-enriched uranium targets utilize uranium-235 concentrations of approximately 19.75 percent, requiring significantly larger uranium masses to achieve equivalent molybdenum-99 production rates [3] [17]. The conversion from highly enriched uranium to low-enriched uranium necessitates a five to six-fold increase in uranium mass to maintain comparable production yields [15] [17]. The Comisión Nacional de Energía Atómica has successfully demonstrated low-enriched uranium-based molybdenum-99 production since 2002, reporting consistently higher purity levels compared to highly enriched uranium equivalents [17].

Target TypeUranium-235 ContentMass RequirementSpecific ActivityProliferation Risk
Highly Enriched Uranium≥93%1× (baseline)>1000 GBq/gHigh
Low-Enriched Uranium19.75%5-6×100-1000 GBq/gLow
Natural Uranium0.7%>>10×<100 GBq/gMinimal

Neutron Activation of Molybdenum-98

Neutron activation of molybdenum-98 represents an alternative reactor-based production pathway utilizing the nuclear reaction ⁹⁸Mo(n,γ)⁹⁹Mo [4] [18]. Natural molybdenum contains 24.13 percent molybdenum-98, which serves as the target material for thermal neutron capture reactions [16] [18]. The thermal neutron activation cross-section for molybdenum-98 measures 0.13 barns, significantly lower than uranium-235 fission cross-sections [4] [16].

The Institute of Nuclear Physics demonstrated molybdenum-99 production through neutron activation in the WWR-K reactor, achieving specific activities of 85±11 gigabecquerels per gram of molybdenum following seven-day irradiation periods [4]. Enhanced production methodologies incorporating neutron spectrum optimization increased specific activities to 102 gigabecquerels per gram for natural molybdenum targets [4]. Enriched molybdenum-98 targets with 98.7 percent purity demonstrated specific activities ranging from 335 to 420 gigabecquerels per gram under optimized irradiation conditions [4] [18].

Target MaterialMo-98 ContentCross SectionNeutron Flux RequiredSpecific Activity Achieved
Natural Molybdenum24.13%0.13 barns≥5×10¹³ n/cm²·s85±11 GBq/g
Enriched Mo-98 (98.7%)98.7%0.13 barns≥5×10¹³ n/cm²·s335-420 GBq/g

Non-Reactor Production Technologies

Cyclotron-Driven Photonuclear Reactions

Cyclotron-driven photonuclear reactions utilize the ¹⁰⁰Mo(γ,n)⁹⁹Mo nuclear reaction to generate molybdenum-99 through bremsstrahlung photon interactions [5] [8]. This methodology employs electron beams accelerated to energies between 20 and 30 megaelectron volts, which interact with high-atomic-number converter materials to produce bremsstrahlung radiation [10] [11]. Tungsten and tantalum converters demonstrate optimal photon production efficiency for molybdenum-100 target activation [8] [9].

The Institute of Modern Physics of the Chinese Academy of Sciences developed optimized target systems for electron accelerator-based molybdenum-99 production, achieving high radionuclidic purity through systematic Monte Carlo simulations [8] [9]. Experimental validation demonstrated manageable impurity levels during target irradiation, with molybdenum-99 products meeting pharmaceutical purity specifications [8] [9]. Production rates of approximately 2.5×10⁷ atoms per second per kilowatt per gram of molybdenum-100 were achieved under optimized irradiation conditions [10].

Argonne National Laboratory conducted extensive side-reaction product identification studies for photonuclear molybdenum-99 production using both natural and enriched molybdenum-100 targets [5]. Experimental results demonstrated production rates of 1.41×10⁷ atoms per second per kilowatt per gram of molybdenum-98 for the neutron capture pathway [5]. Side-reaction products included various molybdenum, niobium, and zirconium isotopes, with production rates correlating strongly with target isotopic composition [5].

System ParameterSpecificationPerformance Metrics
Electron Energy20-30 MeVOptimized for photonuclear threshold
Converter MaterialTungsten/TantalumHigh bremsstrahlung efficiency
Target MaterialMolybdenum-100Natural abundance 9.63%
Production Rate2.5×10⁷ atoms/s/kW/gExperimentally validated
Radionuclidic PurityHighPharmaceutical grade achievable

Fusion-Based Production Systems

Fusion-based molybdenum-99 production systems utilize deuterium-tritium neutron generators to drive subcritical fission reactions in low-enriched uranium targets [1] [6]. SHINE Medical Technologies developed proprietary fusion neutron generation technology capable of producing sustained neutron yields exceeding 10¹³ neutrons per second [1] [20]. These systems employ compact particle accelerators to fuse deuterium and tritium isotopes, creating 14-megaelectron volt neutrons for uranium target activation [1] [6].

The subcritical assembly design incorporates aqueous uranyl sulfate solutions as fission targets, maintaining criticality factors below 0.95 for inherent safety characteristics [21] [22]. Phoenix Nuclear Labs achieved neutron production rates of 3×10¹¹ neutrons per second using deuterium-deuterium fusion reactions, representing a significant milestone in fusion-driven isotope production [20]. The integrated system design enables neutron multiplication through subcritical geometry optimization, enhancing molybdenum-99 production efficiency compared to direct neutron activation methods [6] [22].

Target solution recyclability represents a key advantage of fusion-based systems, with uranyl sulfate solutions maintaining chemical stability through multiple irradiation cycles [1] [21]. The Morgridge Institute for Research demonstrated successful molybdenum-99 extraction and purification from recycled uranium solutions, achieving yields and purity levels equivalent to fresh target materials [12]. Facility designs incorporating eight neutron generators can achieve production capacities exceeding 4000 six-day curies per week [25].

System ComponentTechnical SpecificationOperational Characteristics
Neutron Generator≥10¹³ neutrons/sDeuterium-tritium fusion
Subcritical Assemblyk-effective <0.95Inherently safe operation
Target SolutionLow-enriched uraniumRecyclable uranyl sulfate
Production Capacity4000 Ci/weekCommercial scale viability

Electron Accelerator Systems and Bremsstrahlung Optimization

Electron accelerator systems for molybdenum-99 production employ linear accelerators operating at energies between 35 and 50 megaelectron volts to generate high-intensity bremsstrahlung radiation [8] [10]. Target system optimization through Monte Carlo simulations enables maximum molybdenum-99 yield from ¹⁰⁰Mo(γ,n)⁹⁹Mo reactions [8] [11]. Tantalum converters demonstrate superior bremsstrahlung generation efficiency compared to alternative high-atomic-number materials [8] [24].

The Institute of Modern Physics optimized cylindrical target geometries with dimensions of 3 centimeters thickness and 1.6 centimeters radius to maximize neutron production rates [10]. Hemispherical target configurations incorporating uniform photon converters achieved enhanced photoneutron production through direct bremsstrahlung utilization within the target volume [10]. Analytical approaches for target dimension optimization demonstrated good agreement between theoretical predictions and experimental measurements for 40-megaelectron volt endpoint energy systems [11].

Production facility shielding requirements incorporate both photon and neutron radiation from electron beam interactions with molybdenum targets [24]. Argonne National Laboratory calculated bulk shielding specifications for 42-megaelectron volt electrons incident on 25-millimeter thick, 25.4-millimeter diameter molybdenum targets [24]. Beam transport system design depends critically on electron energy parameters, energy spread characteristics, and target geometry optimization [24].

NorthStar Medical Technologies implemented electron accelerator-based molybdenum-99 production with FDA approval through their RadioGenix system for processing low-specific-activity molybdenum-99 solutions [5]. Production rates of 3.14×10⁷ atoms per second per kilowatt per gram of molybdenum were achieved for natural molybdenum targets under optimized bremsstrahlung conditions [5].

Accelerator ParameterOptimal RangePerformance Impact
Electron Energy35-50 MeVBremsstrahlung threshold optimization
Target Thickness25-30 mmPhotoneutron production balance
Target Diameter25.4 mmBeam interaction optimization
Converter MaterialTantalumMaximum bremsstrahlung efficiency
Production Rate3.14×10⁷ atoms/s/kW/gExperimentally validated

Yield Optimization and Neutronic Modeling of Production Pathways

Neutronic modeling of molybdenum-99 production pathways employs Monte Carlo simulation techniques to optimize neutron flux distributions and target geometries [4] [18]. The Monte Carlo N-Particle transport code enables comprehensive analysis of neutron multiplication factors and fission fraction distributions in subcritical assemblies [23]. Oak Ridge National Laboratory performed neutronic design optimization for accelerator-driven subcritical assemblies, focusing on criticality factors and molybdenum-99 production rates [23].

Yield optimization strategies incorporate reflector material selection, fuel pitch optimization, and uranium mass distribution to maximize production efficiency [23]. Beryllium reflectors demonstrate superior neutron economy compared to graphite or heavy water alternatives for thermal neutron production systems [4]. Pitch optimization studies revealed optimal fuel element spacing for enhanced neutron utilization in subcritical geometries [23].

The Institute of Nuclear Physics implemented neutron spectrum optimization through irradiation capsule design modifications, incorporating aluminum oxide and beryllium neutron moderators [4]. Enhanced epithermal neutron flux exposure increased molybdenum-99 specific activity by 26 percent for natural molybdenum targets and 25 percent for enriched molybdenum-98 materials [4]. Monte Carlo simulations validated experimental measurements within statistical uncertainties for optimized capsule configurations [4].

Production pathway efficiency analysis demonstrates that fission-based methods achieve 250 times greater molybdenum-99 production cross-sections compared to neutron activation alternatives [15]. However, neutron activation methods enable operation with lower neutron flux densities while maintaining acceptable production rates for specialized applications [16]. Photonuclear pathways offer intermediate production rates with minimal radioactive waste generation compared to fission-based alternatives [5] [8].

Production MethodNeutron Flux DensityTarget EfficiencyWaste GenerationCommercial Viability
Highly Enriched Uranium Fission10¹⁴-10¹⁵ n/cm²·sHighHighEstablished
Low-Enriched Uranium Fission10¹⁴-10¹⁵ n/cm²·sModerateHighDeveloping
Molybdenum-98 Activation10¹³-10¹⁴ n/cm²·sLowLowLimited
Photonuclear ProductionNot ApplicableModerateVery LowEmerging
Fusion-Driven Systems10¹³-10¹⁴ n/cm²·sHighLowDeveloping

Beta Decay Pathways to Technetium-Ninety-Nine Metastable

Molybdenum-ninety-nine undergoes exclusive beta-minus transformation to excited states of technetium-ninety-nine. Roughly eighty-seven percent of all disintegrations populate the one-hundred-forty-two-kiloelectron-volt isomeric level, yielding technetium-ninety-nine metastable, while the remaining branchings feed higher technetium-ninety-nine levels that promptly cascade to the ground state [1].
At transient equilibrium (about sixty hours after separation) the activity ratio technetium-ninety-nine metastable : molybdenum-ninety-nine approaches 0.96, reflecting the beta-branching factor and the half-life differential between parent and daughter [1].

| Table 1 Principal beta branches of molybdenum-ninety-nine feeding technetium-ninety-nine excited states |
| Energy of emitted electrons (maximum, kiloelectron volt) | Relative intensity (percent) | Final technetium-ninety-nine level (kiloelectron volt) | Transition type |
| 1 214.5 | 82.1 | 142 (metastable) | First-forbidden |
| 436.6 | 16.5 | 140–181 | Allowed |
| 353.1 | 0.134 | 140–181 | First-forbidden |
| 285.0 | 0.0027 | 140–181 | Second-forbidden |
| 215.3 | 0.111 | 140–181 | Allowed |
Data source: Laboratoire National Henri Becquerel decay tables [1].

The dominance of the low-energy forbidden branch at one-thousand-two-hundred-fourteen kiloelectron volt explains the comparatively soft beta spectrum and the concomitant low average beta energy of two-hundred-forty-three kiloelectron volt [1]. This spectral distribution minimizes bremsstrahlung production inside generator shielding while ensuring efficient in-growth of the daughter radionuclide.

Half-Life Determination and Decay Kinetics

Precision metrology campaigns spanning six decades have converged on a consensus physical half-life of sixty-five decimal nine four hours (two point seven four eight days) for molybdenum-ninety-nine [1] [2]. Table 2 lists seminal measurements that underpin the evaluated value.

| Table 2 Representative half-life determinations for molybdenum-ninety-nine |
| Year (reference) | Experimental technique | Reported half-life (hours) | Stated uncertainty (hours) |
| 1972 (Emery and colleagues) [2] | 4 π beta–gamma coincidence counting | 65.94 | ±0.14 |
| 1980 (Houtermans and co-workers) [3] | Algebraic ion-chamber chronometry | 66.70 | ±0.20 |
| 1998 (Butsev and collaborators) [2] | Calorimetric beta integration | 65.95 | ±0.09 |
| 2004 International evaluation (Laboratoire National Henri Becquerel) [4] | Limited-relative-statistical-weight average | 65.949 | ±0.014 |

Applying first-order kinetics, the activity $$A{\mathrm{P}}(t)$$ of molybdenum-ninety-nine decays as
$$
A
{\mathrm{P}}(t)=A{0}\,e^{-\lambda{\mathrm{P}}t},
$$
where $$\lambda_{\mathrm{P}}=\ln 2 / 65.949\ \text{h}^{-1}$$ [4].

The daughter activity $$A{\mathrm{D}}(t)$$ within a closed generator follows the Bateman relation
$$
A
{\mathrm{D}}(t)=\frac{\lambda{\mathrm{D}}}{\lambda{\mathrm{D}}-\lambda{\mathrm{P}}}A{0}\left(e^{-\lambda{\mathrm{P}}t}-e^{-\lambda{\mathrm{D}}t}\right),
$$
with $$\lambda_{\mathrm{D}}$$ corresponding to six decimal zero zero six-hour technetium-ninety-nine metastable decay [1]. The expression predicts maximal daughter yield after four technetium-ninety-nine metastable half-lives (~24 h) and an effective generator decay that ultimately follows the longer parent constant once transient equilibrium is achieved [5].

Daughter Isotope Management in Technetium-Ninety-Nine Metastable Generators

Commercial generators immobilize molybdate containing molybdenum-ninety-nine on alumina. Beta decay continuously produces pertechnetate containing technetium-ninety-nine metastable, which is selectively eluted with isotonic saline [6]. Radiochemical management focuses on three parameters:

  • Transient equilibrium scheduling. The time-dependent growth curve dictates elution intervals. Table 3 quantifies the recrudescence of technetium-ninety-nine metastable after a prior elution [7].

| Table 3 Regrowth of technetium-ninety-nine metastable in a generator (percent of theoretical maximum) [7] |
| Time after elution (hours) | 1 | 6 | 12 | 18 | 24 |
| Percent of maximum activity | 9.4 | 50.1 | 67.8 | 80.4 | 93.7 |

  • Radionuclide purity control. United States Pharmacopeia specifies that the ratio of parent molybdenum-ninety-nine contamination to dispensed technetium-ninety-nine metastable must remain below one hundred fifty-nano-curies per milli-curie at administration time [7]. Routine germanium-based spectrometry verifies compliance and ensures minimization of high-energy gamma emissions from residual parent activity [6].

  • Column breakthrough mitigation. Aging alumina matrices exhibit increasing molybdate desorption. Empirical breakthrough curves correlate with cumulative daughter yield and inform replacement cycles. Data compiled over one year at a national radiopharmacy displayed breakthrough excursions only during the final generator day, confirming elution frequency as the decisive factor for purity maintenance [8].

Proactive application of these radiochemical controls secures generator output, aligns with regulatory thresholds, and preserves photon flux characteristics essential for high-resolution nuclear imaging without invoking clinical administration considerations.

Hydrogen Bond Acceptor Count

4

Exact Mass

162.887366 g/mol

Monoisotopic Mass

162.887366 g/mol

Heavy Atom Count

5

UNII

7608GL58YX

Dates

Last modified: 08-08-2024

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